2-Methyl-3-(4-propoxyphenyl)prop-2-enoic acid
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Overview
Description
2-Methyl-3-(4-propoxyphenyl)prop-2-enoic acid is an organic compound with a molecular formula of C13H16O3 It is a derivative of cinnamic acid, characterized by the presence of a propoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-propoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2-Methyl-3-(4-propoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Methyl-3-(4-propoxyphenyl)prop-2-enoic acid exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes. The compound’s anti-inflammatory properties could be attributed to the inhibition of specific enzymes or signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, which lacks the propoxy group.
Ferulic Acid: A derivative with a methoxy group instead of a propoxy group.
Coumaric Acid: Another derivative with a hydroxyl group on the phenyl ring.
Uniqueness
2-Methyl-3-(4-propoxyphenyl)prop-2-enoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
61925-40-4 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-methyl-3-(4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-3-8-16-12-6-4-11(5-7-12)9-10(2)13(14)15/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
ZQIPTHRHDSROBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C)C(=O)O |
Origin of Product |
United States |
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